Corydaline
Overview
Description
Corydaline is a pharmacologically active isoquinoline alkaloid isolated from Corydalis tubers . It exhibits diverse biological activities, including antiacetylcholinesterase (AChE; IC 50 = 15 μM), antiallergic, antinociceptive, and gastric emptying activities .
Synthesis Analysis
Corydaline synthase is an enzyme that catalyzes the chemical reaction involving S-adenosyl-L-methionine, palmatine, NADPH, and H+ . The products of this reaction are S-adenosyl-L-homocysteine, corydaline, and NADP+ . A study has identified a total of ten enzymes that may possess columbamine-O-methyltransferase activity, which is the final step for tetrahydropalmatine synthesis .
Molecular Structure Analysis
The molecular formula of Corydaline is C22H27NO4 . Its IUPAC name is 2,3,9,10-Tetramethoxy-13α-methyl-13aβ-berbine . The molecular weight of Corydaline is 369.461 g·mol−1 .
Physical And Chemical Properties Analysis
Corydaline has a molar mass of 369.461 g·mol−1 . It is a bitter crystalline alkaloid .
Scientific Research Applications
Enzyme Inhibition and Potential Drug Interactions
- Cytochrome P450 and UDP-Glucuronosyltransferase Inhibition: Corydaline inhibits several major human cytochrome P450 and UDP-glucuronosyltransferase enzymes in human liver microsomes. This includes potent inhibition of CYP2C19 and CYP2C9, suggesting a need for evaluation of potential pharmacokinetic drug interactions in vivo (Ji et al., 2011).
Neurological and Behavioral Effects
- Opioid Abuse and Addiction Treatment: Corydaline may hold therapeutic potential in preventing and treating opioid abuse and addiction. It has been found to inhibit the acquisition and expression of morphine-induced conditioned place preference in rats. This effect is possibly related to its influence on dopamine and glutamate transmission in the brain (Jiang et al., 2020).
Gastrointestinal Applications
- Prokinetic and Gastric-Relaxing Effects: Corydaline demonstrates prokinetic and gastric-relaxing effects, aiding in gastric emptying and small intestinal transit, and facilitating gastric accommodation. This suggests potential therapeutic application for abnormalities in gastrointestinal motor function, such as in functional dyspepsia (Lee et al., 2010).
Metabolic Pathways
- In Vitro Metabolism: Corydaline undergoes various metabolic transformations in human liver microsomes and hepatocytes, primarily through O-demethylation and hydroxylation. Understanding these pathways is crucial for predicting drug-drug interactions and metabolism in humans (Ji et al., 2012).
Pharmacological Effects
- Dopamine D1 Receptor Antagonism: Corydaline, along with other alkaloids from Corydalis yanhusuo, has been identified as a dopamine D1 receptor antagonist. This finding is significant as it supports the traditional use of C. yanhusuo in China and provides a pharmacological basis for further research and development (Wu et al., 2018).
Gender-Specific Pharmacokinetics
- Gender Differences in Pharmacokinetics: Studies in rats have shown significant gender differences in the pharmacokinetics of corydaline, which could have implications for dosage and efficacy in human treatments. However, similar gender differences are not expected in humans due to variations incytochrome P450 activities between species (Jung et al., 2015).
Analgesic and Anti-Arrhythmic Effects
- Pharmacological Properties: Corydaline is known for its analgesic, anti-arrhythmic, and other effects. These properties support its traditional use in relieving pain such as headaches, abdominal pain, and for its potential in treating arrhythmias (Tian et al., 2020).
Acetylcholinesterase Inhibition
- Memory Enhancement: Corydaline has been identified as an acetylcholinesterase inhibitor, suggesting its potential use in memory enhancement or in the treatment of conditions like Alzheimer's disease (Adsersen et al., 2007).
Mu Opioid Receptor Agonism
- Pain Management: Corydaline, identified as a mu opioid receptor agonist, shows potential in pain management. Its agonistic activity could contribute to its analgesic properties, highlighting its therapeutic potential in pain relief (Kaserer et al., 2020).
Anti-Angiogenic Effects
- Cancer Treatment: Corydaline has shown anti-angiogenic effects, particularly in inhibiting pathways like VEGF-triggered ERK1/2. This suggests its potential application in cancer treatment, particularly in inhibiting tumor growth and metastasis (Gao et al., 2009).
Cardiovascular Applications
- Antiplatelet Aggregation: Corydaline has been found to exhibit antiplatelet aggregation activity, which is crucial in the prevention and treatment of cardiovascular diseases like atherosclerosis and ischemic heart disease (Zhang et al., 2016).
Safety And Hazards
properties
IUPAC Name |
(13S,13aR)-2,3,9,10-tetramethoxy-13-methyl-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO4/c1-13-15-6-7-18(24-2)22(27-5)17(15)12-23-9-8-14-10-19(25-3)20(26-4)11-16(14)21(13)23/h6-7,10-11,13,21H,8-9,12H2,1-5H3/t13-,21+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRSRXLJTYQVOHC-YEJXKQKISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C3=CC(=C(C=C3CCN2CC4=C1C=CC(=C4OC)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]2C3=CC(=C(C=C3CCN2CC4=C1C=CC(=C4OC)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90199735 | |
Record name | Corydaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90199735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Corydaline | |
CAS RN |
518-69-4, 6018-35-5 | |
Record name | (+)-Corydaline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=518-69-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Corydaline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000518694 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Corydaline, (+/-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006018355 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Corydaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90199735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CORYDALINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08N392L8VX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | CORYDALINE, (±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6MUC9717YK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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